1-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole
CAS No.:
Cat. No.: VC16389288
Molecular Formula: C14H9Cl3N4O
Molecular Weight: 355.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9Cl3N4O |
|---|---|
| Molecular Weight | 355.6 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]tetrazole |
| Standard InChI | InChI=1S/C14H9Cl3N4O/c15-9-1-4-11(5-2-9)21-14(18-19-20-21)8-22-13-6-3-10(16)7-12(13)17/h1-7H,8H2 |
| Standard InChI Key | MBALQRHSBGFFGX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N2C(=NN=N2)COC3=C(C=C(C=C3)Cl)Cl)Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole is , with a molecular weight of 375.6 g/mol. The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, is substituted at the 1-position with a 4-chlorophenyl group and at the 5-position with a (2,4-dichlorophenoxy)methyl moiety. The presence of three chlorine atoms and an ether linkage introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions .
Crystallographic and Spectroscopic Data
While no crystallographic data for this specific compound are available, analogous 1-aryl tetrazoles exhibit planar geometries with bond lengths consistent with aromatic character. For example, 1-(4-chlorophenyl)-1H-tetrazole (PubChem CID: 270006) displays a dihedral angle of 4.5° between the tetrazole ring and the chlorophenyl group, suggesting near-coplanarity . Infrared spectroscopy of similar compounds shows characteristic N–H stretching vibrations at 3100–3200 cm and C–Cl stretches at 750–800 cm . -NMR spectra typically feature aromatic protons as doublets (δ 7.4–8.1 ppm) and methylene protons adjacent to oxygen at δ 4.5–5.0 ppm .
Synthetic Methodologies
The synthesis of 5-substituted 1H-tetrazoles generally follows the [2+3] cycloaddition of nitriles with azides. For 1-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole, a plausible route involves two sequential reactions:
-
Formation of the Tetrazole Core:
Reaction of 4-chlorobenzonitrile with sodium azide () in the presence of a Lewis acid catalyst such as nano- . This catalyst promotes the cycloaddition at reflux temperatures (80–100°C) in polar aprotic solvents like DMF, yielding 1-(4-chlorophenyl)-1H-tetrazole. -
Etherification at the 5-Position:
Subsequent alkylation with 2,4-dichlorophenoxymethyl chloride under basic conditions (e.g., KCO in acetone). The methylene group bridges the tetrazole and phenoxy moieties via nucleophilic substitution.
Table 1: Optimized Reaction Conditions for Tetrazole Synthesis
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Nano- (0.1 g/mmol) | |
| Solvent | DMF | |
| Temperature | Reflux (100°C) | |
| Reaction Time | 2–4 hours | |
| Yield (Analogous) | 85–92% |
Physicochemical Properties
The compound’s solubility is governed by its hydrophobic aromatic groups and polar tetrazole ring. Predicted logP values (ChemAxon) suggest moderate lipophilicity (logP ≈ 3.2), favoring solubility in organic solvents like dichloromethane or ethyl acetate over water. Thermal stability, inferred from thermogravimetric analysis of similar tetrazoles, indicates decomposition temperatures above 200°C .
Biological Activity and Applications
Table 2: Comparative Bioactivity of Tetrazole Derivatives
Challenges and Future Directions
Current synthetic routes to polysubstituted tetrazoles face limitations in regioselectivity and functional group tolerance. The steric bulk of the (2,4-dichlorophenoxy)methyl group may necessitate modified catalysts or microwave-assisted synthesis to improve yields . Additionally, computational modeling (e.g., DFT studies) could optimize the compound’s electronic structure for enhanced bioactivity.
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